MLN2480

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Pan-RAF Kinase Inhibitor

MLN2480 acts as a pan-RAF kinase inhibitor. RAF kinases are a group of enzymes involved in the RAS-ERK signaling pathway, which plays a crucial role in cell growth, proliferation, and differentiation. Mutations in these kinases are implicated in the development and progression of various cancers. By inhibiting RAF kinases, MLN2480 disrupts this pathway, potentially leading to the arrest of cancer cell growth and proliferation [1].

Here's a link to a scientific article discussing the role of RAF kinases in cancer:

Treatment of Low-Grade Glioma

One of the most promising applications of MLN2480 is in the treatment of low-grade gliomas, a type of brain tumor that typically affects children and young adults. Clinical trials are investigating the efficacy of MLN2480 in treating radiographically recurrent or progressive low-grade gliomas [1].

Here's a link to a clinical trial website with information on the use of MLN2480 for low-grade glioma:

Anti-Cancer Properties

Beyond its role as a RAF kinase inhibitor, research suggests that MLN2480 possesses additional anti-cancer properties. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells and may also target other signaling pathways involved in tumorigenesis [2, 3].

Here are some links to scientific articles exploring the anti-cancer properties of MLN2480:

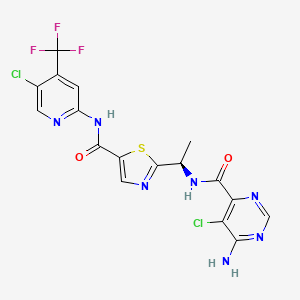

MLN2480, also known as Tovorafenib, is a selective pan-Raf kinase inhibitor developed for the treatment of various cancers, particularly pediatric low-grade glioma with BRAF mutations. It operates by inhibiting the activity of Raf kinases, which include A-Raf, B-Raf, and C-Raf, critical players in the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway regulates cell proliferation, differentiation, and survival, making it a significant target in cancer therapy. The chemical formula for MLN2480 is C₁₇H₁₂Cl₂F₃N₇O₂S, with a molar mass of 506.29 g/mol .

MLN2480 functions primarily through competitive inhibition of Raf kinases. The compound binds to the ATP-binding site of these kinases, preventing their activation and subsequent phosphorylation of downstream targets such as MEK and ERK. This inhibition disrupts the signaling cascade that promotes tumor growth and survival. The specific

MLN2480 exhibits potent antitumor activity against various cancer cell lines harboring BRAF mutations. In clinical studies, it has shown efficacy in treating pediatric patients with relapsed or refractory low-grade glioma. The most common adverse effects associated with MLN2480 include rash, fatigue, and gastrointestinal disturbances . Its mechanism involves:

- Inhibition of Cell Proliferation: By blocking Raf kinase activity, MLN2480 reduces cell division in tumors dependent on this signaling pathway.

- Induction of Apoptosis: The compound promotes programmed cell death in cancer cells by disrupting survival signals mediated by Raf kinases .

The synthesis of MLN2480 involves several key steps:

- Formation of Key Intermediates: Initial reactions create crucial intermediates through standard organic synthesis techniques such as nucleophilic substitutions and cyclization.

- Final Coupling Reactions: These intermediates are then subjected to coupling reactions that form the final compound structure.

- Purification: The product is purified using techniques such as chromatography to achieve the desired purity for biological testing .

MLN2480 is primarily used in oncology for treating specific types of cancer characterized by BRAF mutations. Its applications include:

- Treatment of Pediatric Low-Grade Glioma: Approved for use in children with specific genetic alterations.

- Potential Use in Other Cancers: Ongoing research is evaluating its effectiveness against other malignancies with aberrant MAPK signaling pathways .

Research has indicated that MLN2480 interacts with various cellular components:

- Kinase Inhibition Profiles: Studies show that MLN2480 selectively inhibits Raf kinases while sparing other kinases, which minimizes off-target effects.

- Combination Therapies: There is ongoing investigation into its efficacy when combined with other therapeutic agents targeting different pathways within cancer biology .

Several compounds exhibit structural or functional similarities to MLN2480. Here are a few notable ones:

Uniqueness of MLN2480

MLN2480's unique feature lies in its selective pan-Raf inhibition, providing a targeted approach to treating cancers driven by specific genetic alterations without significantly affecting other pathways compared to broader inhibitors like Sorafenib.

This comprehensive overview highlights MLN2480's role as a promising therapeutic agent in oncology, particularly for genetically defined tumors. Further research will likely elucidate additional applications and enhance understanding of its mechanisms and interactions within biological systems.

MLN2480 functions as a type II RAF kinase inhibitor, distinguished by its unique binding mechanism that targets the inactive conformation of RAF kinases [1] [2]. Type II inhibitors are characterized by their ability to bind to the DFG-OUT (aspartate-phenylalanine-glycine motif in OUT position) conformation of the kinase domain, which differs fundamentally from type I inhibitors that target the active DFG-IN conformation [3] [4]. This classification is crucial for understanding MLN2480's mechanism of action and its therapeutic advantages over first-generation RAF inhibitors.

The type II binding mode of MLN2480 enables it to function as a pan-RAF kinase inhibitor, demonstrating equipotent activity against both monomeric and dimeric forms of RAF proteins [1] [2]. Research has shown that MLN2480 maintains similar inhibitory potency against BRAF monomers and dimers, with IC50 values in the low nanomolar range for both BRAF and CRAF kinases [5] [6]. This equipotent inhibition is a defining characteristic that sets MLN2480 apart from type I inhibitors, which typically show preferential activity against monomeric forms of RAF.

The molecular basis for type II inhibition involves the recognition of a distinct conformational state of the RAF kinase domain. In the DFG-OUT conformation, the phenylalanine residue of the DFG motif (F595 in BRAF) moves away from its position in the active site, creating an additional hydrophobic binding pocket adjacent to the ATP-binding site [3] [4]. This allosteric pocket becomes accessible to type II inhibitors like MLN2480, allowing for extended binding interactions that contribute to the compound's selectivity and potency.

Binding Mode to RAF Proteins

Interaction with DFG-OUT Conformation

MLN2480 binds preferentially to the DFG-OUT conformation of RAF kinases, which represents the inactive state of the enzyme [2] [3]. In this conformation, the conserved DFG motif undergoes a conformational change where the aspartate residue (D594 in BRAF) is displaced from the active site, and the phenylalanine residue (F595 in BRAF) occupies part of the ATP-binding pocket [3] [4]. This conformational change is critical for MLN2480's binding specificity and therapeutic activity.

The DFG-OUT conformation creates a unique binding environment that MLN2480 exploits through its molecular structure. The compound's thiazole-5-carboxamide core and chloropyrimidine moiety are positioned to interact with both the ATP-binding site and the newly accessible allosteric pocket created by the DFG-OUT movement [7] [8]. This dual binding mode contributes to MLN2480's high affinity for RAF kinases and its ability to maintain inhibitory activity against both wild-type and mutant forms of RAF.

Crystallographic studies have revealed that type II inhibitors like MLN2480 induce an asymmetric binding mode in RAF dimers, where the compound can bind to both protomers simultaneously without creating the negative cooperativity observed with type I inhibitors [9] [10]. This binding pattern is essential for MLN2480's ability to function as a RAF dimer antagonist, as it prevents the transactivation of the uninhibited protomer that occurs with type I inhibitors.

Allosteric Binding Site Interactions

The allosteric binding site utilized by MLN2480 is formed by the conformational changes that occur during the DFG-OUT transition [3] [4]. This site is distinct from the classical ATP-binding pocket and provides additional binding surface area that enhances the compound's selectivity and potency. The allosteric pocket is created by the movement of the DFG motif and the repositioning of the activation loop, which exposes hydrophobic residues that can interact with the inhibitor.

MLN2480's molecular structure is specifically designed to exploit these allosteric interactions. The compound contains a trifluoromethyl group on the pyridine ring and chlorine substituents that contribute to hydrophobic interactions within the allosteric pocket [7] [8]. These structural features allow MLN2480 to form extensive van der Waals contacts with amino acid residues in the allosteric site, contributing to its binding affinity and selectivity.

The allosteric binding mode of MLN2480 also contributes to its reduced propensity for inducing paradoxical activation compared to type I inhibitors. By binding to the DFG-OUT conformation, MLN2480 stabilizes the inactive state of RAF without promoting the conformational changes that lead to RAF dimerization and subsequent transactivation [11] [10]. This mechanistic advantage is particularly important for preventing the development of secondary tumors that can occur with type I RAF inhibitors.

Effects on MAPK Signaling Pathway

MLN2480 exerts its therapeutic effects through potent inhibition of the MAPK (mitogen-activated protein kinase) signaling pathway, which is frequently dysregulated in human cancers [12] [13]. The compound's primary mechanism involves the inhibition of RAF kinase activity, which leads to downstream suppression of MEK1/2 and ERK1/2 phosphorylation. This cascade of inhibitory effects results in reduced cell proliferation, decreased cell survival, and enhanced apoptosis in cancer cells.

In preclinical studies, MLN2480 has demonstrated the ability to inhibit MAPK pathway signaling in BRAF mutant and some RAS mutant cancer models at concentrations that are well-tolerated in vivo [5] [12]. The compound effectively reduces phosphorylated ERK levels, which serves as a key biomarker for MAPK pathway activity. Western blot analyses have shown that MLN2480 treatment leads to dose-dependent decreases in phospho-ERK levels in both BRAF V600E and KIAA1549:BRAF expressing cell lines [1].

One of the distinguishing features of MLN2480's mechanism is its ability to reverse feedback activation of MEK in response to MEK inhibitor treatment [12] [13]. This property is particularly valuable in combination therapy approaches, where MLN2480 can prevent the compensatory upregulation of MEK activity that often limits the efficacy of MEK inhibitors. Studies have demonstrated that the combination of MLN2480 with the MEK inhibitor TAK-733 leads to more sustained MAPK pathway inhibition compared to either agent alone [12] [13].

The compound's effects on MAPK signaling are not limited to the canonical pathway components. MLN2480 has been shown to influence various downstream effectors of ERK signaling, including transcription factors and cell cycle regulators. These broader effects contribute to the compound's anti-proliferative and pro-apoptotic activities in cancer cells, making it effective against a wide range of tumor types with MAPK pathway alterations.

RAF Dimer Antagonism Properties

MLN2480 functions as a RAF dimer antagonist, a property that distinguishes it from first-generation RAF inhibitors and contributes to its therapeutic advantages [1] [14]. The compound's ability to inhibit both monomeric and dimeric forms of RAF with equal potency prevents the paradoxical activation that occurs with type I inhibitors. This equipotent inhibition is achieved through MLN2480's type II binding mode, which allows it to bind to both protomers of RAF dimers simultaneously.

The dimer antagonism properties of MLN2480 are particularly important for targeting non-canonical BRAF oncoproteins that function as constitutive dimers. Research has shown that MLN2480 is equally effective against BRAF V600E (which functions as a monomer) and KIAA1549:BRAF fusion proteins (which function as dimers) [1]. This broad spectrum of activity makes MLN2480 particularly valuable for treating tumors with diverse BRAF alterations, including those that are resistant to first-generation RAF inhibitors.

Mechanistically, MLN2480's dimer antagonism is achieved through its ability to bind to the DFG-OUT conformation in both protomers of RAF dimers without inducing the conformational changes that lead to transactivation [10]. The compound's binding stabilizes the inactive conformation of both protomers, preventing the formation of asymmetric dimers where one protomer remains active. This symmetric inhibition is essential for preventing the escape mechanisms that contribute to resistance against type I inhibitors.

The clinical significance of MLN2480's dimer antagonism properties is evident in its activity against tumors that harbor resistance mechanisms to first-generation RAF inhibitors. Studies have shown that MLN2480 maintains activity against melanoma models with acquired resistance to vemurafenib and dabrafenib, including those with RAF splice variants and RAS mutations [15] [16]. This sustained activity demonstrates the value of targeting RAF dimers as a strategy for overcoming resistance to conventional RAF inhibitors.

Molecular Basis for CNS Penetrance

MLN2480 demonstrates superior central nervous system (CNS) penetrance compared to first-generation RAF inhibitors, a property that is crucial for treating brain tumors and brain metastases [1] [17]. The molecular basis for this enhanced CNS penetration involves several key pharmacological properties that facilitate blood-brain barrier (BBB) crossing and minimize efflux pump-mediated clearance.

Pharmacokinetic studies have revealed that MLN2480 achieves a plasma:brain ratio of 24% following oral administration, with a brain area under the curve (AUC) of 41.6 h·μM [1]. These parameters indicate significant CNS accumulation and suggest that therapeutically relevant concentrations can be achieved in brain tissue. The compound's brain penetration has been confirmed using matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI), which demonstrated drug localization in both healthy brain tissue and intracranial tumors [1].

The molecular properties that contribute to MLN2480's CNS penetrance include its moderate lipophilicity (LogP = 3.0) and molecular weight (506.29 g/mol), which fall within the optimal range for BBB permeation [7] [17]. The compound's structural features, including the presence of hydrogen bond donors and acceptors in balanced proportions, facilitate passive diffusion across the BBB while maintaining sufficient polarity for CNS distribution.

Research has shown that MLN2480 is a substrate for breast cancer resistance protein (BCRP/ABCG2) but not for P-glycoprotein (P-gp/ABCB1), two major efflux transporters that limit CNS drug penetration [17]. This selective interaction with efflux pumps contributes to MLN2480's favorable CNS penetration profile compared to other RAF inhibitors that are substrates for both transporters. Studies in P-gp and BCRP knockout mice have demonstrated enhanced brain distribution of MLN2480, confirming the role of these transporters in limiting CNS penetration.